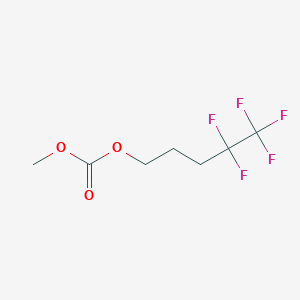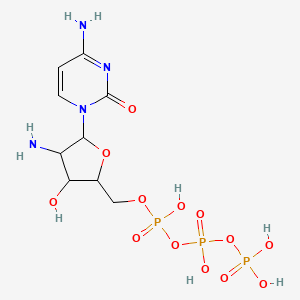
3'-o-Amino-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Amino-2’-deoxycytidine typically involves the protection of the 5’-hydroxy group of a 2’-deoxyribonucleoside, followed by the conversion of the 3’-hydroxy group into an amino group. This is achieved through a series of steps involving the use of N-hydroxyphthalimide and Mitsunobu conditions . The final product is obtained by deprotecting the 5’-hydroxy group and triphosphorylating it .
Industrial Production Methods
Industrial production methods for 3’-O-Amino-2’-deoxycytidine involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Amino-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form deoxycytidine derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of 3’-O-Amino-2’-deoxycytidine.
Reduction: Deoxycytidine derivatives.
Substitution: Various substituted nucleosides depending on the reagent used.
Applications De Recherche Scientifique
3’-O-Amino-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and other nucleoside analogues.
Biology: Employed in studies related to DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel antiviral drugs and in research focused on genetic disorders.
Mécanisme D'action
The mechanism of action of 3’-O-Amino-2’-deoxycytidine involves its incorporation into DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound targets enzymes involved in DNA synthesis, such as DNA polymerases and deoxycytidine kinase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: A natural nucleoside involved in DNA synthesis.
5-Aza-2’-deoxycytidine: An analogue used as a hypomethylating agent in cancer therapy.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent that induces apoptosis by incorporating into DNA.
Uniqueness
3’-O-Amino-2’-deoxycytidine is unique due to its amino group at the 3’ position, which allows for specific interactions with enzymes and other biomolecules. This modification enhances its antiviral and anticancer properties compared to other nucleoside analogues .
Propriétés
Formule moléculaire |
C9H14N4O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-amino-1-[4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15) |
Clé InChI |
OMLLESFFAQVGKX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]oxirane](/img/structure/B12082873.png)


![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)
![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)




![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
